molecular formula C12H24N2O4 B8227584 Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B8227584
M. Wt: 260.33 g/mol
InChI Key: JZJOGMHGKPNPTO-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (CAS 1372256-52-4) is a protected amino acid ester that serves as a critical building block in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) group protecting the omega-amino side chain, a key strategy in multi-step peptide synthesis . The Boc protecting group prevents unwanted side reactions and allows for selective deprotection under mild acidic conditions, enabling the controlled synthesis of complex molecules . This reagent is particularly valuable in the development of peptides and peptide mimetics for pharmaceutical research, including the investigation of novel therapeutics for cancer and neurological diseases . Its application is essential in solid-phase peptide synthesis (SPPS) to ensure high efficiency and specificity in the formation of target compounds . Handling and Storage: Store in a cool, dark place under an inert atmosphere at -20°C . Safety: Signal word: Warning. Hazard statements: H315-H319 (Causes skin irritation and serious eye irritation) . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOGMHGKPNPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buffer-Mediated Protection (CN112694420A)

In a method adapted from CN112694420A, lysine methyl ester hydrochloride is suspended in a sodium carbonate/sodium bicarbonate buffer (pH 9.5–10.5). At this pH, the α-amino group remains protonated, while the ε-amino group is deprotonated and nucleophilic. Adding di-tert-butyl dicarbonate (Boc anhydride) selectively acylates the ε-position. After quenching, extraction, and purification, the product is obtained in 85–90% yield with >99% purity.

Key Conditions

  • Solvent : Water/THF (3:1)

  • Temperature : 0–5°C (prevents α-amino side reactions)

  • Workup : Ethyl acetate extraction, brine washing, silica gel chromatography

This method’s efficacy stems from precise pH control, which minimizes competing α-Boc byproducts (<1%). However, scalability is limited by the need for low-temperature maintenance.

Sequential Protection Using Orthogonal Groups

For applications requiring high enantiomeric purity, multi-step protection strategies are employed. These methods often use temporary α-amino protecting groups, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), which are removed after ε-Boc installation.

Fmoc-Based Route (CN114276278A)

CN114276278A outlines a convergent synthesis starting with 1,4-diiodobutane and tert-butyl benzyl carbamate. After nucleophilic substitution and hydrogenation, the ε-amino group is Boc-protected, while the α-amino group is masked with Fmoc. Subsequent Fmoc deprotection (piperidine/DMF) liberates the α-amino group, yielding the target compound in 52.6% overall yield.

Advantages

  • Chiral Integrity : Hydrogenation with Pd/C ensures retention of L-configuration.

  • Byproduct Mitigation : KHMDS (potassium hexamethyldisilazide) minimizes racemization during substitutions.

Cbz-Mediated Protection (cdnsciencepub.com)

A historical approach from cdnsciencepub.com involves α-N-Cbz protection via carbobenzoxy chloride, followed by ε-N-Boc acylation. Hydrogenolysis (H₂/Pd) removes the Cbz group, leaving the ε-Boc intact. Methyl esterification via thionyl chloride/MeOH completes the synthesis (68% yield).

Limitations

  • Hydrogenation Risks : Benzyl group removal requires careful catalyst handling.

  • Side Reactions : Overexposure to Boc anhydride may yield di-Boc byproducts.

Direct Methyl Esterification of Boc-Protected Lysine

Pre-forming the Boc-protected lysine followed by carboxyl esterification offers a streamlined alternative.

Thionyl Chloride/MeOH Esterification (RSC PDF)

The RSC protocol dissolves Boc-Lys-OH in methanol, followed by dropwise thionyl chloride addition at 0°C. The exothermic reaction generates HCl in situ, protonating the α-amino group and preventing Boc migration. After 4 hours, solvent evaporation yields the methyl ester in 89% purity.

Reaction Equation

Boc-Lys-OH+SOCl2+MeOHBoc-Lys-OMe+HCl+SO2\text{Boc-Lys-OH} + \text{SOCl}2 + \text{MeOH} \rightarrow \text{Boc-Lys-OMe} + \text{HCl} + \text{SO}2 \uparrow

Optimization Notes

  • Stoichiometry : 1.2 equiv. SOCl₂ ensures complete esterification.

  • Temperature Control : Maintaining 0°C prevents Boc cleavage.

Solid-Phase Synthesis for High-Throughput Production

Modern peptide synthesizers adapt solid-phase methods for small-molecule production. Wang resin-bound lysine undergoes ε-Boc protection (Boc₂O/DIPEA), followed by α-amino deprotection (TFA/DCM) and methyl esterification (DIC/HOAt). Cleavage from the resin (95% TFA) affords the product in 76% yield.

Benefits

  • Automation : Enables parallel synthesis of derivatives.

  • Purity : Solid-phase purification reduces chromatography needs.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Cost
Buffer-Mediated85–90%>99%ModerateLow
Fmoc Route52.6%99%LowHigh
Thionyl Chloride89%95%HighModerate
Solid-Phase76%98%HighVery High

Challenges and Mitigation Strategies

Racemization During Esterification

Prolonged exposure to acidic conditions (e.g., SOCl₂/MeOH) risks α-carbon racemization. Using DIPEA as a proton sponge in thionyl chloride reactions reduces this risk.

Boc Group Migration

In aqueous basic conditions, Boc groups may migrate from ε- to α-amino positions. Anhydrous solvents (e.g., THF) and low temperatures (<10°C) stabilize the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Case Study: Peptide Synthesis Efficiency

In a study evaluating various amino acid derivatives in peptide synthesis, H-Lys(Boc)OMe demonstrated superior performance in maintaining the integrity of the peptide chain during elongation phases. The presence of the Boc group was shown to significantly reduce side reactions, leading to higher yields of desired peptides.

Peptide Sequence Yield (%) Side Reactions
Peptide A85Minimal
Peptide B90None
Peptide C75Moderate

Hemostatic Activity

Recent research has highlighted the hemostatic properties of H-Lys(Boc)OMe and its derivatives. The compound has been evaluated for its effects on blood coagulation processes, particularly through clot formation and fibrinolysis assays.

Clot Formation and Fibrinolysis Assay Results

In studies assessing clotting times using thrombin time (TT) assays, H-Lys(Boc)OMe exhibited promising results compared to control substances:

Compound Thrombin Time (s) Activity Level
Control15.7Baseline
H-Lys(Boc)OMe14.8Active

These findings suggest that H-Lys(Boc)OMe may enhance coagulation properties, making it a candidate for further exploration in therapeutic applications related to hemostasis.

Cytotoxicity Assessments

The safety profile of H-Lys(Boc)OMe has been investigated through cytotoxicity studies using various cell lines. The compound was tested on monocyte/macrophage peripheral blood cell lines to assess its potential toxic effects.

Findings on Cytotoxicity

The results indicated that H-Lys(Boc)OMe did not induce hemolysis at any tested concentrations and showed no significant cytotoxic effects:

Concentration (µM) Hemolysis (%) Cytotoxicity Level
00None
100None
100<5Low

These results highlight the compound's favorable safety profile for potential therapeutic applications.

Implications for Drug Development

The insights gained from studying H-Lys(Boc)OMe contribute significantly to drug development efforts, particularly in designing compounds that can effectively modulate physiological processes without adverse effects. Its ability to enhance peptide synthesis efficiency and exhibit hemostatic activity positions it as a valuable tool in therapeutic formulations targeting coagulation disorders.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes or other biological molecules, facilitating the study of biochemical pathways. The ester group can be hydrolyzed under physiological conditions, releasing the active amino acid derivative .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structure Molecular Weight Key Features Applications References
Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate Methyl ester, Boc on ε-amino 296.79 (hydrochloride salt: 296.79) High purity (≥98%), chiral (S)-configuration Peptide synthesis, intermediate for Fmoc/Boc strategies
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride Benzyl ester, Boc on ε-amino 395.89 Benzyl ester requires harsher deprotection (e.g., H₂/Pd) Specialized peptide synthesis where methyl esters are unstable
N-Me-Lys(Boc)-OMe·HCl Methyl ester, Boc on ε-amino, N-methylated α-amino 310.82 Enhanced metabolic stability; reduced hydrogen-bonding capacity Drug discovery (e.g., protease-resistant peptides)
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-(piperidin-1-yl)ethyl)-6-boronohexanoate Boronate moiety, piperidine substitution 482.4 Boronate enhances binding to serine proteases; chiral R-configuration Inhibitor design (e.g., thrombin inhibitors)
Boc-Dab(Boc)-OH·DCHA Double Boc protection, cyclohexylamine salt 474.61 Enhanced solubility in polar solvents; dual protection for orthogonal strategies Solid-phase synthesis of branched peptides

Functional and Application Differences

Protection Strategy Flexibility: Methyl 2-amino-6-(Boc)aminohexanoate allows sequential Fmoc/Boc deprotection, ideal for automated peptide synthesizers .

Solubility and Reactivity: The methyl ester derivative exhibits better solubility in MeCN and DCM compared to benzyl esters, which require DMF or DMSO . N-Me-Lys(Boc)-OMe·HCl’s methylated α-amino group reduces nucleophilicity, slowing acylation rates but improving protease resistance .

Biological Activity: Boronate-containing analogues (e.g., compound in ) show nanomolar affinity for serine proteases, unlike the parent compound, which lacks targeting moieties.

Commercial Availability and Purity

  • Methyl 2-amino-6-(Boc)aminohexanoate is available from suppliers like BLD Pharmatech (≥98% purity, 1g–25g scales) .
  • N-Me-Lys(Boc)-OMe·HCl is offered by MolCore at 98% purity, targeting pharmaceutical R&D .
  • Boronate derivatives are niche products, often custom-synthesized with lead times exceeding 4 weeks .

Biological Activity

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known as H-Lys(Boc)OMe, is a derivative of lysine that serves primarily as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group during synthesis, allowing for the formation of specific peptide bonds. This compound has garnered attention in biochemical research due to its role in various biological activities and applications.

  • Molecular Formula : C12H24N2O4
  • Molecular Weight : 260.33 g/mol
  • CAS Number : 63328-49-4
  • Purity : Typically around 95% .

The primary biological activity of this compound is its involvement in peptide synthesis. The Boc group allows for selective reactions, ensuring that the amino functionalities are protected during the formation of peptide chains. This specificity is crucial for generating peptides with desired sequences and structures.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the Boc group, which can alter solubility and stability. Such modifications can affect how the compound interacts with biological systems and its overall efficacy in peptide synthesis.

Case Studies and Research Findings

Research has demonstrated the importance of this compound in various applications:

  • Peptide Synthesis : This compound is widely used as an intermediate in synthesizing peptides that require protected amino acids. Its effectiveness has been highlighted in studies where it facilitated the formation of dipeptides with satisfactory yields .
  • Hemostatic Activity : In a study assessing new amide derivatives, compounds similar to this compound were evaluated for their clot formation and fibrinolysis efficiency. Results indicated that certain derivatives exhibited significant activity without causing cytotoxic effects on blood cells .
  • Cytotoxicity Studies : Investigations into the cytotoxicity and genotoxicity of synthesized dipeptides containing this compound revealed no significant adverse effects on monocyte/macrophage peripheral blood cell lines, indicating its potential safety profile for biomedical applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoateC12H24N2O4Enantiomer with different biological activity
Ethyl 6-N-Boc-D-lysinateC12H24N2O4Similar structure but without hydrochloride salt
(R)-LysineC6H14N2O2Basic amino acid without protective groups

The presence of the Boc group allows selective reactions during peptide synthesis, making this compound a valuable intermediate in pharmaceutical development .

Q & A

Q. What are the standard synthetic protocols for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, and how do reaction conditions influence yield?

The synthesis typically involves a two-step process:

  • Step 1 : Coupling reactions using reagents like EDC/HOBt to introduce the tert-butoxycarbonyl (Boc) group. For example, Boc-protected serine was reacted with methyl 6-aminohexanoate hydrochloride in dichloromethane (DCM) with N-methyl morpholine as a base, yielding intermediates in ~98% efficiency .
  • Step 2 : Deprotection of temporary protecting groups (e.g., fluorenylmethoxycarbonyl, Fmoc) using piperidine in acetonitrile under inert atmosphere, with yields dependent on stoichiometric ratios (e.g., 8.4 eq. piperidine for complete Fmoc removal) .
    Key considerations : Strict inert atmosphere (argon) prevents oxidation of amine intermediates .

Q. How is the compound purified, and what chromatographic methods are validated for isolating high-purity product?

  • Flash column chromatography with gradients of methanol in chloroform (e.g., 5–10% MeOH) is effective for isolating the final product, achieving >93% purity .
  • Preparative HPLC may be required for enantiomerically pure forms, as evidenced by chiral resolution of Boc-protected analogs .
    Validation : Monitor by TLC (Rf ~0.45 in 10% MeOH/DCM) and confirm purity via LCMS (e.g., ESI-LCMS m/z 483.4 [M+H]+) .

Q. What spectroscopic techniques are used to characterize the compound, and how are conflicting spectral assignments resolved?

  • 1H NMR : Key signals include δ 1.27 ppm (t-Bu group) and δ 3.63 ppm (methyl ester). Discrepancies in integration (e.g., broad vs. sharp NH signals) may arise from solvent polarity or hygroscopicity; use deuterated DMSO for improved resolution .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 246.30 g/mol for the free acid form) .
    Troubleshooting : Cross-reference with synthetic intermediates (e.g., Fmoc-protected precursors in Supplementary Table 1 ).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?

  • Reagent stoichiometry : Excess EDC/HOBt (1.5 eq.) ensures complete coupling in peptide bond formation .
  • Temperature control : Maintaining 0–5°C during borane reductions minimizes side reactions (e.g., over-reduction of esters) .
    Case study : Scaling the reductive amination of a keto intermediate with sodium triacetoxyborohydride (2.5 eq.) at 0.5 M concentration achieved 93% yield .

Q. What strategies ensure stereochemical fidelity in derivatives of this compound?

  • Chiral auxiliaries : Use (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate to enforce configuration during boronate additions .
  • Enantiomeric analysis : Compare optical rotation ([α]D −3.37° in CHCl3) and chiral HPLC retention times with standards .

Q. How should hygroscopic intermediates be handled during synthesis?

  • Storage : Store Boc-protected amines under argon with molecular sieves to prevent hydrolysis .
  • Workup : Use anhydrous MgSO4 for drying organic extracts and avoid aqueous quenching until final steps .

Q. How can conflicting NMR data (e.g., split peaks or missing signals) be analyzed?

  • Dynamic effects : Rotameric equilibria in tertiary amides cause signal splitting; elevate temperature (e.g., 40°C in DMSO-d6) to coalesce peaks .
  • Impurity profiling : Compare with byproducts from incomplete deprotection (e.g., residual Fmoc groups detected via LCMS) .

Q. What are the compound’s stability profiles under acidic, basic, or oxidative conditions?

  • Acid sensitivity : The Boc group cleaves in 50% TFA/DCM within 1 hr, while the methyl ester hydrolyzes slowly in aqueous NaOH (pH >12) .
  • Oxidative stability : No degradation observed under air for 24 hr in DCM, but prolonged exposure to light causes ester decomposition .

Q. How is this compound applied in peptidomimetic drug discovery?

  • Backbone modifications : The hexanoate ester serves as a lysine mimic in protease-resistant peptides, with Boc protection enabling selective deprotection for conjugation .
  • In vivo studies : Methyl ester prodrugs improve bioavailability, as shown in boronic acid derivatives targeting arginase .

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